[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate is an organic compound that features a trifluoromethyl group, an iminomethyl linkage, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate typically involves the following steps:
Formation of the imine linkage: This can be achieved by reacting 3-(trifluoromethyl)benzaldehyde with aniline under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with 4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under appropriate conditions.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in various substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) can be used for substitution reactions involving the trifluoromethyl group.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the imine to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could potentially be developed as drugs due to their unique chemical properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The imine linkage can also interact with nucleophiles, making this compound a versatile tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzaldehyde
- 4-Nitrobenzaldehyde
Uniqueness
What sets [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate apart from similar compounds is its combination of functional groups
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)16-2-1-3-17(12-16)25-13-14-4-10-19(11-5-14)30-20(27)15-6-8-18(9-7-15)26(28)29/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPBDDXLRWNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.